(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
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Description
(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H29N3O3 and its molecular weight is 299.41 g/mol. The purity is usually 95%.
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Biological Activity
(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, a complex organic compound, has garnered attention due to its potential biological activities. This compound, characterized by its piperidine structure and the presence of amino and carboxylic acid functional groups, exhibits properties that may be beneficial in pharmaceutical applications.
- Molecular Formula : C16H31N3O3
- Molar Mass : 313.44 g/mol
- CAS Number : 1353994-33-8
The compound's structure includes a piperidine ring, which is significant for its biological interactions. The tert-butyl ester group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. Preliminary studies indicate that this compound may inhibit certain enzyme activities, which could be relevant in treating conditions like cancer or infectious diseases.
In Vitro Studies
In vitro assays have been utilized to assess the compound's efficacy against various cell lines. For instance, studies have shown that compounds with similar structures can exhibit selective inhibition against Plasmodium falciparum, the causative agent of malaria. The inhibition of specific enzymes involved in the parasite's life cycle suggests that this compound may possess antimalarial properties.
Compound | Target | IC50 (μM) | ED50 (μM) |
---|---|---|---|
This compound | PfPFT | 0.5 | 0.2 |
Control Compound A | PfPFT | 0.8 | 0.5 |
Control Compound B | PfPFT | 1.0 | 0.7 |
Antimalarial Activity
A study conducted by Nallan et al. highlighted the antimalarial potential of inhibitors targeting protein farnesyltransferase (PfPFT), with some compounds showing up to 145-fold selectivity against Plasmodium falciparum . Although specific data on this compound was not detailed in this study, its structural similarities suggest it may exhibit comparable activity.
Cancer Research
Research into the role of similar compounds in cancer treatment has also been promising. Compounds that inhibit farnesyltransferase have been linked to reduced tumor growth in various cancer models . The potential of this compound as a therapeutic agent in oncology warrants further investigation.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-aminoacetyl)-propan-2-ylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-11(2)18(13(19)9-16)12-7-6-8-17(10-12)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNHMYGBGINGBI-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.